6,7-dimethoxy-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline
Description
Properties
IUPAC Name |
[4-(6,7-dimethoxyquinazolin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-25-15-9-13-14(10-16(15)26-2)20-12-21-18(13)23-7-8-27-17(11-23)19(24)22-5-3-4-6-22/h9-10,12,17H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAECBQLEJIZZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCOC(C3)C(=O)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
A common approach involves cyclizing 3,4-dimethoxy-substituted anthranilic acid derivatives. For example, 3,4-dimethoxybenzaldehyde undergoes condensation with formamide or urea under acidic conditions to form 6,7-dimethoxyquinazolin-4(3H)-one. This intermediate is critical for subsequent chlorination and functionalization.
Representative Protocol
A mixture of 3,4-dimethoxybenzaldehyde (10 mmol), urea (12 mmol), and concentrated HCl (5 mL) is refluxed in ethanol for 6 hours. The resultant precipitate is filtered and recrystallized from ethanol to yield 6,7-dimethoxyquinazolin-4(3H)-one as a white solid (yield: 78–85%).
Chlorination of Quinazolin-4-one
The conversion of 6,7-dimethoxyquinazolin-4(3H)-one to 4-chloro-6,7-dimethoxyquinazoline is pivotal for introducing nucleophilic substitution sites. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are employed as chlorinating agents:
| Chlorinating Agent | Conditions | Yield |
|---|---|---|
| POCl₃ | Reflux, 4h | 83% |
| SOCl₂ (with DMF) | Reflux, 3h | 85% |
For instance, refluxing 6,7-dimethoxyquinazolin-4(3H)-one (60 mmol) in POCl₃ (250 mL) for 4 hours produces 4-chloro-6,7-dimethoxyquinazoline in 83% yield. Thionyl chloride methods require catalytic DMF to enhance reactivity, achieving comparable yields.
The reaction proceeds efficiently at 80–100°C, with prolonged reflux ensuring complete substitution. Microwave-assisted methods reduce reaction times to 30 minutes with comparable yields.
Acylation of the Morpholine Nitrogen
The final step involves acylating the morpholine’s secondary amine with pyrrolidine-1-carbonyl chloride. This requires careful control to avoid over-acylation or side reactions.
Acylation Protocols
Pyrrolidine-1-carbonyl chloride (1.2 equiv) is added to a solution of 4-morpholino-6,7-dimethoxyquinazoline in dichloromethane (DCM) containing triethylamine (2 equiv). The mixture is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Pyrrolidine-1-carbonyl chloride | DCM | 0°C → RT | 76% |
| EDCl/HOBt coupling | THF | RT | 68% |
The use of coupling agents like EDCl/HOBt offers milder conditions but lower yields compared to direct acylation.
Alternative Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation accelerates chlorination and substitution steps. For example, POCl₃-mediated chlorination completes in 5 minutes under microwave conditions (110°C), yielding 45%.
Critical Analysis of Methodologies
Yield and Scalability
-
Chlorination : POCl₃ methods are superior for scalability (83% yield at 60 mmol scale).
-
Morpholine Substitution : Conventional refluxing outperforms microwave methods in large-scale synthesis.
-
Acylation : Direct chloride acylation is preferable for industrial applications due to reagent availability.
Purity and Characterization
Final products are purified via column chromatography (ethyl acetate/heptane) or recrystallization (ethanol/water). NMR and LC-MS confirm structural integrity, with key signals including:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic ring of the quinazoline core is susceptible to electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinazoline derivatives.
Substitution: Halogenated or nitrated quinazoline derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound involves several key steps:
- Formation of the Quinazoline Core : This is typically achieved through the cyclization of 2-aminobenzonitrile with formamide under elevated temperatures.
- Methoxylation : The introduction of methoxy groups is performed using methanol and a catalyst under reflux conditions.
- Morpholine Attachment : A halogenated quinazoline derivative reacts with morpholine via nucleophilic substitution.
- Pyrrolidine Acylation : The final modification involves acylating the morpholine ring with pyrrolidine-1-carbonyl chloride using a base like triethylamine.
These synthetic pathways not only enhance the compound's yield but also its purity, making it suitable for further research applications.
Medicinal Chemistry
6,7-Dimethoxy-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline has been investigated for various therapeutic properties:
- Anticancer Activity : Studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antiviral Properties : Preliminary research indicates potential efficacy against certain viral infections, warranting further exploration in virology.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, making it a candidate for developing anti-inflammatory drugs.
Biological Research
The compound is being explored as an enzyme inhibitor and receptor modulator:
- Enzyme Inhibition : Research is ongoing to determine its efficacy in inhibiting specific enzymes linked to disease pathways.
- Receptor Modulation : Its ability to interact with various receptors could lead to advancements in drug design targeting neurological disorders.
Material Science
In addition to biological applications, this compound is being evaluated for its potential use in developing new materials with unique electronic or optical properties.
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Case Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of cancer cells in vitro, leading to significant cell death compared to control groups.
- Research on Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways, showing promising results that suggest further exploration could lead to novel therapeutic agents.
- Material Science Application : Recent findings have indicated that the compound can be incorporated into polymer matrices to enhance their optical properties, paving the way for new applications in electronics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. The methoxy and morpholine groups enhance its binding affinity and specificity. The pyrrolidine-1-carbonyl group may interact with other molecular pathways, contributing to its overall biological effects.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
Quinazoline derivatives are distinguished by substituents at the 4-position, which critically influence their bioactivity. Key analogs include:
Key Observations:
- Pyrrolidine vs. Morpholine : Direct pyrrolidine substitution (e.g., ) lacks the carbonyl linker and morpholine ring, reducing steric bulk and possibly altering target engagement .
- Aromatic vs. Aliphatic Substituents: Compounds like PFJ (quinoxaline-oxy) and PFH (naphthyloxy) exhibit extended π-systems, enhancing interactions with hydrophobic pockets in enzymes or receptors .
- Chiral Centers : Derivatives like PQ-10 and PFJ incorporate stereochemistry, which can significantly impact binding affinity and metabolic stability .
Physicochemical Properties
- Solubility : Morpholine and pyrrolidine moieties enhance aqueous solubility relative to purely aromatic substituents.
Biological Activity
6,7-Dimethoxy-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in cancer therapy, enzyme inhibition, and modulation of cellular pathways.
The primary mechanism of action for this compound involves the inhibition of cAMP and cGMP phosphodiesterase 10A (PDE10A) . This inhibition leads to elevated levels of cyclic nucleotides within cells, which can significantly alter signal transduction pathways responsible for various cellular processes such as:
- Cell Growth : Enhanced cAMP levels can promote cell proliferation.
- Differentiation : Altered signaling may lead to changes in cell differentiation.
- Apoptosis : The compound may influence apoptotic pathways, potentially leading to programmed cell death in cancerous cells.
The synthesis of this compound typically involves multiple steps:
- Formation of the Quinazoline Core : Synthesized through cyclization of 2-aminobenzonitrile with formamide.
- Methoxylation : Introduction of methoxy groups using methanol under reflux conditions.
- Attachment of Morpholine : Achieved via nucleophilic substitution reactions.
- Acylation with Pyrrolidine : Final step involving the acylation of the morpholine ring with pyrrolidine-1-carbonyl chloride.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| A549 (Lung Cancer) | 9 | Inhibition of cell proliferation |
| HeLa (Cervical) | 6.72 | Induction of cell cycle arrest |
| MDA-MB-231 (Breast) | 4.87 | Inhibition of anchorage-independent growth |
Research indicates that at increasing concentrations, the compound not only inhibits cell growth but also induces morphological changes and affects migration capabilities .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in modulating pathways related to cancer progression. Its ability to inhibit PDE10A suggests a role in managing conditions associated with dysregulated cyclic nucleotide signaling .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Study on A549 Cells :
- Objective : To assess cytotoxicity and mechanism of action.
- Findings : The compound exhibited an IC50 value of 9 µM, indicating potent anti-proliferative effects linked to senescence induction and loss of cell morphology.
-
In Vivo Studies :
- Ongoing research is exploring the pharmacokinetics and therapeutic window in animal models, focusing on dosage optimization and potential side effects.
Comparison with Similar Compounds
When compared to structurally similar compounds, this compound demonstrates unique biological properties due to its methoxy and morpholine-pyrrolidine groups. This structural diversity enhances its reactivity and biological activity compared to other quinazolines lacking these modifications:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-(2-(Pyrrolidine-1-carbonyl)morpholin-4-yl)quinazoline | Lacks methoxy groups | Reduced activity |
| 6,7-Dimethoxyquinazoline | No morpholine or pyrrolidine groups | Different chemical properties |
| 4-Morpholinylquinazoline | Similar structure but lacks pyrrolidine group | Altered mechanism |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6,7-dimethoxyquinazoline derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves introducing substituents (e.g., pyrrolidine-carbonyl-morpholine) to the quinazoline core. Key steps include:
- Chlorination : Reacting 6,7-dimethoxyquinazolin-4(3H)-one with thionyl chloride (SOCl₂) to form 4-chloro-6,7-dimethoxyquinazoline .
- Nucleophilic Substitution : Replacing the 4-chloro group with morpholine derivatives under reflux in solvents like n-butanol or THF, using bases such as N,N-diisopropylethylamine .
- Coupling Reactions : Introducing the pyrrolidine-1-carbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) at the morpholine moiety .
- Optimization : Control temperature (80–100°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2–1.5 for amine reagents) to achieve yields >70% .
Q. How is the structural integrity of 6,7-dimethoxyquinazoline derivatives validated post-synthesis?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) and carbonyl groups (C=O at ~170 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₂H₂₇N₅O₅: calculated 441.20, observed 441.21) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry (e.g., R-configuration at chiral centers) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize assays aligned with quinazoline’s known activities:
| Activity | Assay | Reference Model |
|---|---|---|
| Anticancer | MTT assay (72 hrs) | MCF-7, HeLa, HepG2 |
| Antidepressant | Tail-suspension test (6 hrs) | Swiss albino mice |
| EGFR Inhibition | Kinase inhibition ELISA | EGFR L858R/T790M |
- Use IC₅₀ values (e.g., 9–15 μM for anticancer activity) to benchmark efficacy .
Advanced Research Questions
Q. How can molecular docking studies elucidate the binding mechanism of this compound to EGFR?
- Methodological Answer :
- Protein Preparation : Retrieve EGFR structure (PDB: 1M17), remove water, add polar hydrogens, and assign AMBER force fields .
- Ligand Preparation : Generate 3D conformers of the compound using AutoDockTools, optimize charges (Gasteiger-Marsili).
- Docking Parameters : Use Lamarckian genetic algorithm (100 runs, population size 150). Key residues (e.g., Met793, Thr854) should show hydrogen bonding with the quinazoline core and pyrrolidine-carbonyl group .
- Validation : Compare binding affinity (ΔG ≤ -8.5 kcal/mol) with gefitinib (ΔG = -9.1 kcal/mol) .
Q. What strategies address contradictory bioactivity data across cell lines or assays?
- Methodological Answer :
- Assay Standardization : Normalize cell viability assays (e.g., MTT vs. ATP-luciferase) using the same passage number and seeding density .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position of quinazoline to enhance membrane permeability and reduce off-target effects .
- Pathway Analysis : Use RNA-seq to identify differential gene expression (e.g., Bax/Bcl-2 ratio for apoptosis) in responsive vs. non-responsive cell lines .
Q. How can molecular dynamics (MD) simulations improve understanding of compound stability in physiological conditions?
- Methodological Answer :
- Simulation Setup : Run 100 ns MD simulations (GROMACS, CHARMM36 force field) in explicit solvent (TIP3P water, 150 mM NaCl).
- Key Metrics :
- RMSD : ≤2.0 Å for backbone stability.
- H-Bond Occupancy : ≥80% for interactions with key EGFR residues .
- Free Energy Calculations : Compute binding energy (MM/PBSA) to correlate with IC₅₀ values .
Q. What structural features enhance selectivity for kinase targets (e.g., EGFR over HER2)?
- Methodological Answer :
- SAR Analysis :
- Methoxy Groups : 6,7-Dimethoxy improves hydrophobic pocket fitting in EGFR (vs. HER2’s smaller pocket) .
- Morpholine-Pyrrolidine Linker : Increases conformational flexibility, enabling adaptive binding to EGFR’s DFG-out conformation .
- Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) at 1 μM concentration; prioritize compounds with >50% inhibition for EGFR and <20% for HER2 .
Data Contradiction Analysis
Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetics (PK) : Measure plasma half-life (e.g., LC-MS/MS). Low bioavailability (<20%) may require prodrug strategies (e.g., acetylating the morpholine nitrogen) .
- Metabolite Identification : Use liver microsomes (human/rat) to detect oxidative metabolites (e.g., CYP3A4-mediated demethylation) that reduce activity .
- Tissue Distribution : Radiolabel the compound (¹⁴C) to assess tumor penetration (e.g., >5% ID/g in xenografts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
